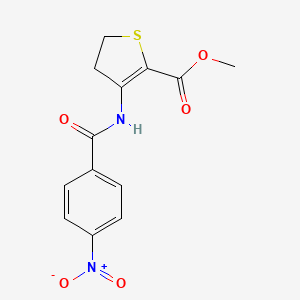
4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with an acetamide group, an isobutylamino group, and a carboxylic acid group, making it a multifaceted molecule with diverse reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with isobutylamine under controlled conditions to introduce the isobutylamino group. Finally, the carboxylic acid group is introduced through a suitable oxidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as esters or amides.
Reduction: Amines, which can be further functionalized.
Substitution: Substituted phenyl derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It could be employed in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Acetamidophenol (Paracetamol): Similar structure but lacks the isobutylamino group.
N-Acetyl-4-aminophenol: Another acetamide derivative with different substituents.
Uniqueness: The presence of both the isobutylamino and carboxylic acid groups in this compound makes it unique compared to similar compounds
This detailed overview should provide a comprehensive understanding of 4-((4-Acetamidophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-(4-acetamidoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)9-17-14(16(22)23)8-15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-7,10,14,17H,8-9H2,1-3H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJQHVKCJGQZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2883117.png)



![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B2883122.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)
![2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B2883124.png)
![N-(3-cyanopropyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2883125.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methyl-1,3-thiazole-4-carbonyl)-1,4-diazepane](/img/structure/B2883127.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2883131.png)

![1-Spiro[2H-indole-3,4'-oxane]-1-ylprop-2-en-1-one](/img/structure/B2883133.png)

